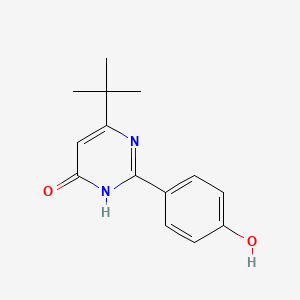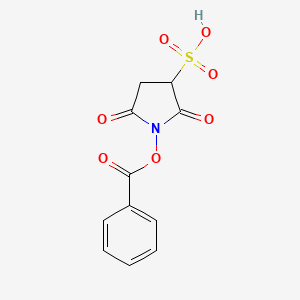![molecular formula C23H19N3OS B15212205 N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide CAS No. 920513-39-9](/img/structure/B15212205.png)
N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide is a complex organic compound that features an isoquinoline moiety, a phenylthio group, and an aminoacetamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Thioether Formation: The phenylthio group can be introduced via a nucleophilic substitution reaction where a phenylthiol reacts with a halogenated aromatic compound.
Amide Bond Formation: The final step involves coupling the isoquinoline derivative with the phenylthio-substituted aromatic amine using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of N-hydroxysuccinimide to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can intercalate with DNA or interact with enzyme active sites, while the phenylthio group may enhance binding affinity through hydrophobic interactions. The amide linkage provides stability and rigidity to the molecule, facilitating its biological activity.
相似化合物的比较
Similar Compounds
N-(Isoquinolin-6-yl)methyl-1H-pyrazole-4-carboxamide: This compound also features an isoquinoline moiety and is used as a plasma kallikrein inhibitor for the treatment of hereditary angioedema.
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)ethanamide: A closely related compound with similar structural features but different biological activity.
Uniqueness
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
920513-39-9 |
|---|---|
分子式 |
C23H19N3OS |
分子量 |
385.5 g/mol |
IUPAC 名称 |
N-isoquinolin-6-yl-2-(3-phenylsulfanylanilino)acetamide |
InChI |
InChI=1S/C23H19N3OS/c27-23(26-20-10-9-18-15-24-12-11-17(18)13-20)16-25-19-5-4-8-22(14-19)28-21-6-2-1-3-7-21/h1-15,25H,16H2,(H,26,27) |
InChI 键 |
PAKWDIGGKIVQJW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester](/img/structure/B15212134.png)



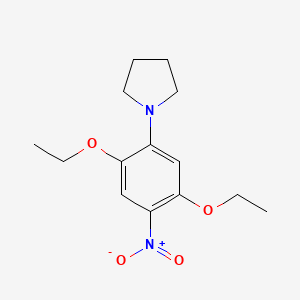
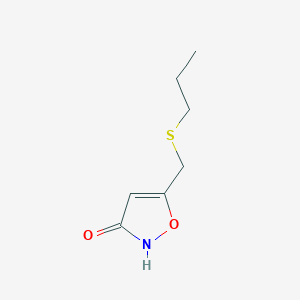
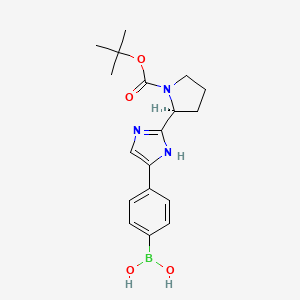
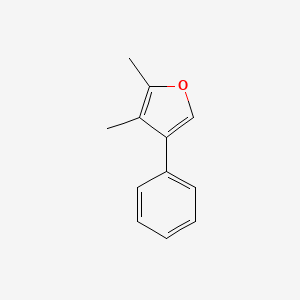
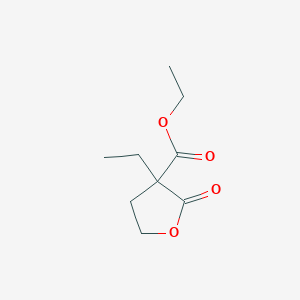

![N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B15212194.png)
